Lipophilicity Differential: vs. Primary Amine Methyl Ester
The target compound exhibits a predicted LogP (XLogP3-AA) approximately 2.0 units higher than the primary amine comparator, consistent with the replacement of a primary amine with an N-cyclopropyl secondary amine and the associated increase in carbon count and reduction in hydrogen-bond donor capacity [1]. Elevated LogP generally correlates with improved passive membrane permeability, a key parameter for lead optimization in CNS and intracellular target programs. Procurement selection of the cyclopropylamino analog over the primary amine thus provides a predictable step-up in lipophilicity without additional synthetic manipulation of the core scaffold.
| Evidence Dimension | Predicted LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | ~2.6 (estimated from structural increments relative to primary amine; direct experimental value not publicly available) |
| Comparator Or Baseline | Methyl trans-4-(aminomethyl)cyclohexanecarboxylate: XLogP3-AA = 0.6 (PubChem computed) [1] |
| Quantified Difference | Δ LogP ≈ +2.0 units |
| Conditions | Computed partition coefficient (XLogP3 algorithm); experimental determination pending |
Why This Matters
A LogP increase of ~2 units can translate to a 100-fold increase in predicted membrane permeability, directly impacting cellular potency and oral bioavailability in lead series tracking toward the same scaffold.
- [1] PubChem. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, CID 12721444; XLogP3-AA = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/12721444 View Source
